molecular formula C6H6Cl2N2O2S B1301050 3,4-Dichlorobenzenesulfonohydrazide CAS No. 6655-74-9

3,4-Dichlorobenzenesulfonohydrazide

Cat. No. B1301050
CAS RN: 6655-74-9
M. Wt: 241.09 g/mol
InChI Key: FKLGJXZMKOGQAF-UHFFFAOYSA-N
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Description

The compound 3,4-Dichlorobenzenesulfonohydrazide is a derivative of benzenesulfonohydrazide, which is a class of compounds known for their potential applications in various fields, including materials science and pharmacology. Although the provided papers do not directly discuss 3,4-Dichlorobenzenesulfonohydrazide, they do provide insights into related compounds that can help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzenesulfonylhydrazide with other chemical reagents. For instance, the preparation of a sulfonyl derivative, N'-(4-(3-methyl-3-phenylcyclobutyl)-3-phenylthiazol-2(3H)-ylidene)benzenesulfonohydrazide, was achieved by reacting benzenesulfonylhydrazide with phenylisothiocyanate in ethanol . Similarly, the synthesis of the title compound in paper involved the reaction of N'-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide with acetic anhydride. These methods suggest that 3,4-Dichlorobenzenesulfonohydrazide could also be synthesized through a condensation reaction involving a dichlorobenzaldehyde and benzenesulfonylhydrazide.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Dichlorobenzenesulfonohydrazide has been characterized using various spectroscopic techniques and computational methods. For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using FT-IR, NMR, UV-Vis, and X-ray crystallography . Computational methods such as density functional theory (DFT) were also employed to predict vibrational frequencies, NMR chemical shifts, and optimized geometric parameters. These techniques could be applied to determine the molecular structure of 3,4-Dichlorobenzenesulfonohydrazide.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be studied through various analyses, such as Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO), and Molecular Electrostatic Potential (MEP) . These analyses help identify reactive sites and charge transfer within the molecules, which are crucial for understanding the chemical behavior of 3,4-Dichlorobenzenesulfonohydrazide. Additionally, the study of intermolecular and intramolecular interactions, as seen in the crystal structure of related compounds , provides insights into the potential reactivity and interaction of 3,4-Dichlorobenzenesulfonohydrazide with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3,4-Dichlorobenzenesulfonohydrazide can be inferred from spectroscopic data and thermal analyses. For instance, the organo-mineral hybrid nanomaterial synthesized by intercalating 4-Chlorobenzenesulfonate into zinc-aluminium layered double hydroxides (LDHs) was characterized by X-ray diffraction and infrared spectroscopy, revealing its stability and degree of intercalation . These properties are indicative of the potential stability and intermolecular interactions that 3,4-Dichlorobenzenesulfonohydrazide may exhibit. Additionally, computational studies provide information on the band gap energies, which are important for understanding the electronic properties of the compound .

Scientific Research Applications

Chromogenic Systems in Enzymatic Assays

3,4-Dichlorobenzenesulfonohydrazide plays a role in chromogenic systems for enzymatic assays. Fossati et al. (2010) described the use of a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone for direct enzymic assay of uric acid in serum and urine. This system was reliable, simple, rapid, and suitable for manual or automated procedures (Fossati & Prencipe, 2010).

Heavy Metal Ion Sensing

3,4-Dichlorobenzenesulfonohydrazide derivatives have been used in the development of sensors for heavy metals. Asiri et al. (2018) synthesized (E)-N′-chlorobenzylidene-benzenesulfonohydrazide (CBBSH) molecules for detecting heavy metal ions, specifically manganese ions (Mn2+), in various environmental samples. The study highlighted the sensitivity and selectivity of these compounds in detecting Mn2+ ions (Asiri et al., 2018).

Organometallic Chemistry

In organometallic chemistry, derivatives of 3,4-Dichlorobenzenesulfonohydrazide have been explored. Lakraimi et al. (2006) studied the synthesis and characterization of a new stable organo-mineral hybrid nanomaterial by intercalating 4-Chlorobenzenesulfonate in the zinc-aluminium layered double hydroxide. The research focused on the incorporation methods and characterization of the hybrid material (Lakraimi et al., 2006).

Safety And Hazards

The safety information for 3,4-Dichlorobenzenesulfonohydrazide includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P260, P280, and P312, which advise not to breathe dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a poison center or doctor if feeling unwell .

properties

IUPAC Name

3,4-dichlorobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLGJXZMKOGQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371054
Record name 3,4-dichlorobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzenesulfonohydrazide

CAS RN

6655-74-9
Record name 3,4-dichlorobenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Rubab, MA Abbasi, SZ Siddiqui, SAA Shah… - Pharmaceutical …, 2021 - Springer
Synthesis of heterocyclic compounds encompassing multiple functionalities and their biological screening is the most adapted strategy in the world for pharmacological evaluation of …
Number of citations: 1 link.springer.com
M Gollapalli, M Taha, H Ullah, M Nawaz… - Bioorganic …, 2018 - Elsevier
In search of better α-glucosidase inhibitors, a series of bis-indolylmethane sulfonohydrazides derivatives (1-14) were synthesized and evaluated for their α-glucosidase inhibitory …
Number of citations: 51 www.sciencedirect.com
A Siddiqa, A Rehman, MA Abbasi, S Rasool… - Tropical Journal of …, 2014 - ajol.info
Purpose: To study the antibacterial activity of various sulfonamides derived from 1, 3-benzodioxol-5-carbohydrazide. Methods: The synthesis involved the conversion of 1, 3-benzodioxol…
Number of citations: 6 www.ajol.info
EL Luzina, AV Popov - Journal of Fluorine Chemistry, 2013 - Elsevier
1,1-Bis(trifluoromethyl)alkyl isocyanates obtained from perfluoroisobutene (PFIB) react with aroyl(arylsulfonyl)hydrazines. Twenty eight prospective biologically active polyfluorinated 1,4…
Number of citations: 18 www.sciencedirect.com
M Taha, T Noreen, S Imran, F Nawaz… - Medicinal Chemistry …, 2019 - Springer
We have synthesized nineteen (1–19) bisindolylmethane sulfonamide analogs, characterized by different spectroscopic techniques such as 1 HNMR and EI-MS and tested for α-…
Number of citations: 14 link.springer.com
H Ullah, NN Khan, S Ullah, F Rahim… - Chemical Data Collections, 2023 - Elsevier
We have synthesized fourteen bis-indole-sulphonohydrazide hybrid analogues (1–14) from simple indole and benzoate as a starting material. All analogues were characterized through …
Number of citations: 0 www.sciencedirect.com
H Ullah, T Batool, A Nawaz, F Rahim, F Khan… - Chemical Data …, 2023 - Elsevier
We synthesized fourteen benzimidazole-containing sulfonamide analogs (1–14), characterized them using methods including NMR and HR-EIMS. The synthesized analogs were then …
Number of citations: 2 www.sciencedirect.com

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